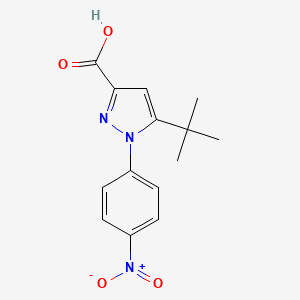

5-tert-Butyl-1-(4-nitro-phenyl)-1H-pyrazole-3-carboxylic acid

描述

Historical Context of Pyrazole-Based Compound Development

The development of pyrazole-based compounds traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and discovered the antipyretic action of pyrazole derivatives in humans. Knorr's accidental synthesis of antipyrine while attempting to create quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for modern heterocyclic compound development.

The classical synthesis method developed by Hans von Pechmann in 1898 involved the reaction of acetylene and diazomethane to produce pyrazole, representing one of the earliest systematic approaches to pyrazole synthesis. This method established fundamental principles that continue to influence contemporary synthetic strategies. The evolution from these early synthetic methods to modern approaches demonstrates the progressive refinement of pyrazole chemistry over more than a century.

Natural pyrazole derivatives were first isolated in 1959 when 1-pyrazolyl-alanine was extracted from watermelon seeds, dispelling the earlier belief that pyrazoles could not occur naturally. This discovery expanded the understanding of pyrazole distribution in nature and highlighted their biological significance. The subsequent identification of 3-n-nonylpyrazole from Houttuynia Cordata by Japanese researchers further validated the natural occurrence of these compounds and their antimicrobial properties.

The pharmaceutical importance of pyrazole derivatives has been demonstrated through numerous successful drug developments, including celecoxib (celebrex) and the anabolic steroid stanozolol. These applications have established pyrazoles as privileged scaffolds in medicinal chemistry, leading to extensive research into substituted pyrazole derivatives. The United States Food and Drug Administration has recognized pyrazole moieties among the highly used ring systems for small molecule drugs, confirming their therapeutic relevance.

Structural Significance of tert-Butyl and Nitro-Phenyl Substituents

The structural architecture of this compound incorporates specific substituents that significantly influence its chemical properties and potential biological activity. The compound possesses a molecular formula of $$C{14}H{15}N3O4$$ with a molecular weight of 289.29 grams per mole. The Chemical Abstracts Service registry number 817172-32-0 provides unique identification for this specific derivative.

The tert-butyl substituent at the 5-position of the pyrazole ring introduces significant steric bulk and electronic effects that influence the compound's reactivity profile. According to Hammett substituent constant data, the tert-butyl group exhibits a negative sigma para value of -0.20, indicating its electron-donating character. This electron-donating property contrasts sharply with the electron-withdrawing nature of the nitro group, creating an electronic balance within the molecule. The steric hindrance provided by the tert-butyl group with its Taft steric parameter (Es) of -2.78 significantly influences molecular interactions and conformational preferences.

The 4-nitro-phenyl substituent attached to the nitrogen atom at position 1 of the pyrazole ring contributes powerful electron-withdrawing effects through both inductive and resonance mechanisms. The nitro group exhibits exceptionally high Hammett sigma values, with sigma meta of 0.71 and sigma para of 0.78, representing one of the strongest electron-withdrawing substituents in organic chemistry. This strong electron-withdrawing character influences the electron density distribution throughout the pyrazole ring system and affects the acidity of the carboxylic acid functionality.

The positioning of these substituents creates a unique electronic environment within the molecule. The electron-donating tert-butyl group at position 5 and the electron-withdrawing nitro-phenyl group at position 1 establish an electronic gradient across the pyrazole ring. This arrangement influences the chemical reactivity patterns and potential biological interactions of the compound. The planar nature of the pyrazole ring, as confirmed by X-ray crystallography studies of related compounds, ensures optimal orbital overlap and electronic communication between substituents.

| Substituent | Position | Electronic Effect | Hammett Sigma Value | Steric Parameter (Es) |

|---|---|---|---|---|

| tert-Butyl | 5 | Electron-donating | -0.20 (σ para) | -2.78 |

| 4-Nitro-phenyl | 1 | Electron-withdrawing | 0.78 (σ para) | Not applicable |

| Carboxylic acid | 3 | Electron-withdrawing | 0.45 (σ para) | Not applicable |

Role of Carboxylic Acid Functionality in Heterocyclic Systems

The carboxylic acid functionality positioned at the 3-position of the pyrazole ring serves multiple critical roles in determining the compound's chemical behavior and potential applications. Carboxylic acid groups represent one of the most versatile functional groups in medicinal chemistry, with approximately 25% of all commercialized pharmaceuticals containing a carboxyl group. This prevalence reflects the unique properties that carboxylic acids impart to bioactive molecules.

The carboxylic acid functionality acts as a significant solubilizer, positively impacting the water solubility of the compound through ionization at physiological hydrogen ion concentrations. Acids are generally highly ionized at physiological conditions and therefore experience greater solvation, displaying more favorable aqueous solubilities than neutral molecules of comparable lipophilicity. The presence of the ionizable carboxyl group enables the formation of hydrogen bonds and electrostatic interactions with biological targets, enhancing both binding affinity and specificity.

As a pharmacophore element, the carboxylic acid group provides the capability to establish strong electrostatic interactions and hydrogen-bond bridges with protein targets. The acidity of carboxylic acids, combined with their ability to form bifurcated hydrogen bonds, makes them key determinants in drug-target interactions. The carboxylate anion can form salt bridges with positively charged amino acid residues in protein binding sites, contributing to molecular recognition and binding specificity.

The electronic effects of the carboxylic acid substituent contribute to the overall electronic environment of the pyrazole ring. With a Hammett sigma para value of 0.45, the carboxyl group exhibits moderate electron-withdrawing character through both inductive and resonance effects. This electron-withdrawing property complements the nitro group's effects while balancing the electron-donating influence of the tert-butyl substituent.

The carboxylic acid functionality enables various chemical transformations that can modify the compound's properties. Esterification reactions can alter solubility and bioavailability characteristics, while amide formation can introduce additional hydrogen bonding capabilities. The carboxyl group can also participate in metal coordination, potentially enabling the compound to serve as a ligand in coordination chemistry applications.

属性

IUPAC Name |

5-tert-butyl-1-(4-nitrophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-14(2,3)12-8-11(13(18)19)15-16(12)9-4-6-10(7-5-9)17(20)21/h4-8H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOFKFVQHJRCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373823 | |

| Record name | 5-tert-butyl-1-(4-nitrophenyl)-1h-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817172-32-0 | |

| Record name | 5-(1,1-Dimethylethyl)-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817172-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-1-(4-nitrophenyl)-1h-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 817172-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1-(4-nitro-phenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with tert-butyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like sulfuric acid. This reaction replaces the hydroxyl group with an alkoxy group, forming esters such as methyl or ethyl derivatives.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄ | Reflux, 3 h | ~45% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon, displacing water .

Amide Formation

Reaction with amines (e.g., butylamine, methylamine) in the presence of coupling agents (e.g., HATU, EDCI) converts the carboxylic acid into amides. This reaction is facilitated by the acid’s high acidity (pKa ~2–3), enabling activation via carbodiimides or acid chlorides.

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amide Formation | Butylamine | Xylene, reflux, 4 h | ~40% |

Mechanism : Nucleophilic attack by amine on the activated carbonyl, forming a peptide bond .

Decarboxylation

Heating in basic conditions (e.g., NaOH, elevated temperatures) can lead to decarboxylation , forming a pyrazole derivative with loss of CO₂. This reaction is common in pyrazole carboxylic acids under thermal stress.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Decarboxylation | NaOH/H₂O | 80°C, 2 h | Pyrazole derivative |

Mechanism : Base-mediated β-keto acid elimination, resulting in CO₂ loss and ring stabilization .

Reduction to Aminophenyl

The nitro group undergoes reduction to an amino group using catalysts like H₂/Pd or Fe/HCl. This reaction introduces an amine, enabling subsequent functionalization (e.g., acetylation, coupling).

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Nitro Reduction | Fe/HCl | Aqueous, reflux | Aminophenyl derivative |

Mechanism : Electrophilic reduction, converting the nitro group to an amine via intermediates like nitroso and hydroxylamine .

Electrophilic Substitution

The para-nitrophenyl substituent directs electrophiles to the ortho and para positions due to the electron-withdrawing nitro group. Reactions like bromination or alkylation can occur under controlled conditions.

Regioselective Substitution

The pyrazole ring’s reactivity is influenced by substituents. For example, in cycloaddition reactions (e.g., [3+2] with nitroolefins), regioselectivity depends on directing groups. The tert-butyl and nitrophenyl groups may stabilize certain regioisomers via steric or electronic effects .

Oxidative Aromatization

In pyrazoline intermediates (formed via hydrazine cyclization), oxidative aromatization with reagents like air or peroxides regenerates the pyrazole ring, often with high yields .

Structural Stability and Steric Effects

The tert-butyl group introduces steric hindrance, which can influence reaction rates and regioselectivity. For instance, in esterification, bulky alcohols may require prolonged reaction times . The nitro group’s electron-withdrawing nature enhances the acidity of the carboxylic acid, facilitating deprotonation and nucleophilic attack .

科学研究应用

Based on the search results, here's what is known about the applications of pyrazole derivatives, focusing on compounds related to "5-tert-Butyl-1-(4-nitro-phenyl)-1H-pyrazole-3-carboxylic acid":

Pharmaceutical Development: Pyrazole derivatives are key intermediates in synthesizing pharmaceuticals that target specific biological pathways, enhancing drug efficacy . For instance, tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is utilized in pharmaceutical development . High-throughput screening has identified Quinolinone-3-carboxamide derivatives as CFTR potentiators . Extensive research has led to the discovery of Ivacaftor, a drug approved by the FDA for treating CF patients with the G551D mutation .

Agricultural Chemistry: Pyrazole derivatives are used in formulating agrochemicals, contributing to effective pesticides and herbicides that help improve crop yields and protect against pests .

Material Science: These compounds play a role in creating advanced materials like polymers and coatings with enhanced durability and resistance to environmental factors .

Analytical Chemistry: Pyrazole derivatives are employed as reagents in analytical methods, aiding in detecting and quantifying various substances in complex mixtures, thereby improving research accuracy .

Biochemical Research: These chemicals are utilized in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets .

Specific Compounds:

- 5-(tert-Butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: This compound has a molecular weight of 244.29 and the molecular formula C14H16N2O2 .

- This compound: This compound has the molecular formula C14H15N3O4 .

- 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole: This compound forms hydrogen-bonded sheets of alternating R2(2)(20) and R6(6)(32) rings .

作用机制

The mechanism of action of 5-tert-Butyl-1-(4-nitro-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrazole ring significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Carboxylic Acid vs. Amino Groups: The carboxylic acid group in the target compound and ’s analog enables strong hydrogen bonding, enhancing crystallinity and aqueous solubility compared to the amino group in ’s isomer .

- Nitro Group Position: The target compound’s 4-nitrophenyl group versus the 3-nitrophenyl group in ’s isomer alters electronic effects.

- Steric and Lipophilic Effects: The tert-butyl group at position 5 (target compound) versus position 3 () modifies steric hindrance, affecting molecular conformation and interactions with hydrophobic binding pockets .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory (), reveal critical differences:

- The carboxylic acid group in the target compound and ’s derivative forms robust O–H···O/N hydrogen bonds, creating stable dimeric motifs in the crystal lattice .

- In contrast, ’s amino group participates in N–H···O bonds, yielding less dense packing and lower melting points .

- ’s piperazine and chlorophenyl groups engage in C–H···π and halogen bonding, suggesting divergent solid-state behavior compared to carboxylic acid-containing analogs .

Research Findings and Implications

- Synthetic Routes: Pyrazole derivatives in –5 are synthesized via cyclocondensation or Schiff base reactions, with crystallographic data often resolved using SHELX software () .

- Drug Design: The tert-butyl and nitro groups optimize lipophilicity and electronic effects, while the carboxylic acid moiety balances solubility. Substitutions at position 3 (carboxylic acid) versus 5 (tert-butyl) warrant further SAR studies.

- Crystallography: Hydrogen bonding motifs () guide the design of co-crystals or salts to enhance bioavailability .

生物活性

5-tert-Butyl-1-(4-nitro-phenyl)-1H-pyrazole-3-carboxylic acid, also known by its CAS number 817172-32-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- tert-butyl group : Contributes to lipophilicity and stability.

- Nitrophenyl group : Potentially enhances biological activity through electron-withdrawing effects.

- Pyrazole core : Known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds can exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 20.5 |

| Similar pyrazole derivative | A549 | 15.8 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies suggest that this compound exhibits selective COX inhibition.

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Pyrazoles can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity was measured using DPPH radical scavenging assays.

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| This compound | 85% |

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Apoptotic Pathways : Induction of apoptosis in cancer cells via caspase activation.

- Inflammatory Mediators : Downregulation of pro-inflammatory cytokines.

Case Study 1: Breast Cancer Treatment

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. Results indicated significant inhibition of cell growth with an IC50 value of 20.5 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Inflammation Model

In an animal model of induced inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to the control group, showcasing its therapeutic potential in inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-<i>tert</i>-butyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

- Methodology : Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or anhydrides. For example, pyrazole-3-carboxylic acid derivatives are synthesized via coupling reactions of acid chlorides with amino-substituted precursors . Characterization employs IR spectroscopy (C=O stretch at ~1700 cm⁻¹), <sup>1</sup>H-NMR (pyrazole ring protons at δ 6.5–7.5 ppm), and mass spectrometry (molecular ion peak matching the molecular formula). Purity is confirmed via elemental analysis (±0.4% for C, H, N) .

Q. How are hydrogen-bonding patterns analyzed in pyrazole-carboxylic acid derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine intermolecular interactions. Graph set analysis (e.g., Etter’s notation) identifies motifs like R2<sup>2</sup>(8) dimers formed via carboxylic acid O–H···O hydrogen bonds . Lattice parameters (e.g., triclinic system with α = 88.85°, β = 81.21°, γ = 87.64°) and packing diagrams reveal supramolecular architectures .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for pyrazole derivatives?

- Methodology : Use the SHELX suite (e.g., SHELXL for refinement) to optimize structural models. Discrepancies in bond lengths (e.g., C–N vs. C–O) are addressed via high-resolution data (≤0.8 Å) and twin refinement for non-merohedral twinning. For example, SHELXD solves phase problems in experimental phasing pipelines .

Q. What strategies are employed to correlate pyrazole-3-carboxylic acid substituents with biological activity?

- Methodology :

- Synthetic diversification : Introduce substituents (e.g., 4-nitro, <i>tert</i>-butyl) via nucleophilic aromatic substitution or Suzuki coupling .

- Biological assays : Test derivatives for enzyme inhibition (e.g., COX-2) using in vitro assays (IC50 values) and molecular docking (AutoDock Vina) to predict binding affinities .

- SAR analysis : Compare substituent effects; e.g., bulky <i>tert</i>-butyl groups enhance metabolic stability but may reduce solubility .

Q. How are high-throughput crystallography pipelines adapted for pyrazole derivatives?

- Methodology :

- Automated data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for rapid SCXRD.

- Pipeline integration : SHELXC/SHELXD/SHELXE enable fast phase determination (≤1 hour per structure) .

- Validation : Rfree values ≤0.2 and electron density maps (2Fo–Fc contoured at 1σ) confirm model accuracy .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。